molecular formula C10H10N2O2 B3053481 [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 54014-05-0

[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol

Cat. No.: B3053481
CAS No.: 54014-05-0
M. Wt: 190.2 g/mol
InChI Key: HCMBDGSFVLBUGU-UHFFFAOYSA-N
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Description

[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-methylphenyl group and at position 2 with a hydroxymethyl (-CH2OH) moiety. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, making it valuable in materials science (e.g., OLEDs) and medicinal chemistry due to bioactivities such as antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-8(5-7)10-12-11-9(6-13)14-10/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMBDGSFVLBUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202334
Record name 1,3,4-Oxadiazole-2-methanol, 5-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54014-05-0
Record name 1,3,4-Oxadiazole-2-methanol, 5-(3-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054014050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole-2-methanol, 5-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 3-Methylbenzoyl Hydrazide

3-Methylbenzoic acid is converted to its hydrazide derivative through a two-step process:

  • Chlorination : 3-Methylbenzoic acid reacts with thionyl chloride (SOCl2) under reflux to form 3-methylbenzoyl chloride.
    $$
    \text{3-Methylbenzoic acid} + \text{SOCl}2 \rightarrow \text{3-Methylbenzoyl chloride} + \text{HCl} + \text{SO}2
    $$
  • Hydrazide Formation : 3-Methylbenzoyl chloride is treated with hydrazine hydrate in ethanol to yield 3-methylbenzoyl hydrazide:
    $$
    \text{3-Methylbenzoyl chloride} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \rightarrow \text{3-Methylbenzoyl hydrazide} + \text{HCl}
    $$

Typical Conditions :

  • Thionyl chloride reflux: 1–2 h at 70–80°C.
  • Hydrazine reaction: 4–6 h at 0–5°C.
  • Yield: ~85–90%.

Diacylhydrazide Formation

3-Methylbenzoyl hydrazide reacts with ethyl oxalyl chloride (Cl-CO-CO-OEt) in the presence of a base (e.g., pyridine) to form the diacylhydrazide:
$$
\text{3-Methylbenzoyl hydrazide} + \text{Cl-CO-CO-OEt} \rightarrow \text{3-Methylbenzoyl-NH-NH-CO-CO-OEt} + \text{HCl}
$$

Key Parameters :

  • Solvent: Dry dichloromethane or tetrahydrofuran.
  • Temperature: 0–5°C during addition, then room temperature.
  • Reaction Time: 2–4 h.

Cyclization to Oxadiazole Ester

The diacylhydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl3) or concentrated sulfuric acid (H2SO4) to form the oxadiazole ring:
$$
\text{3-Methylbenzoyl-NH-NH-CO-CO-OEt} \xrightarrow{\text{POCl}3} \text{Ethyl 5-(3-methylphenyl)-1,3,4-oxadiazole-2-carboxylate} + \text{H}2\text{O}
$$

Optimization Notes :

  • POCl3 Method : Reflux for 3–4 h in anhydrous conditions yields 70–75%.
  • Microwave-Assisted Cyclization : Reduces reaction time to 15–20 min with comparable yields.

Reduction to [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol

The ester group at position 2 of the oxadiazole is reduced to a primary alcohol using sodium borohydride (NaBH4) in the presence of calcium chloride (CaCl2).

Reduction Procedure

  • Reaction Setup : Ethyl 5-(3-methylphenyl)-1,3,4-oxadiazole-2-carboxylate is suspended in ethanol with CaCl2.
  • Reduction : NaBH4 is added gradually at 0°C, followed by stirring at room temperature:
    $$
    \text{Ethyl ester} + \text{NaBH}4 \xrightarrow{\text{CaCl}2, \text{EtOH}} \text{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol} + \text{EtOH}
    $$

Critical Parameters :

  • Molar Ratio: 3:1 (NaBH4 : ester).
  • Temperature: 0°C initial addition, then 20°C for 4 h.
  • Yield: ~80%.

Workup and Purification

  • Quenching : Excess NaBH4 is neutralized with ice-cold water.
  • Isolation : Product is filtered, washed with water, and recrystallized from ethanol.
  • Characterization : Confirmed via $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and IR spectroscopy.

Alternative Green Synthesis Approaches

Microwave-Assisted Cyclization

Replacing conventional heating with microwave irradiation accelerates diacylhydrazide cyclization:

  • Conditions : 150–200 W, 15–20 min.
  • Advantages : 90% yield, reduced energy consumption.

Solvent-Free Grinding

Mechanical grinding of 3-methylbenzoyl hydrazide with ethyl oxalyl chloride in the presence of molecular iodine (I2) achieves cyclization without solvents:

  • Yield : ~75–80%.
  • Eco-Friendly : Eliminates volatile organic solvents.

Spectroscopic Data

Property Value
$$ ^1\text{H NMR} $$ (CDCl₃) δ 2.42 (s, 3H, CH₃), 4.85 (s, 2H, CH₂OH), 7.35–7.60 (m, 4H, Ar-H).
IR (KBr) 3250 cm⁻¹ (O-H), 1660 cm⁻¹ (C=N), 1600 cm⁻¹ (C=C).
Melting Point 160–162°C.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 . While specific applications of [5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanol, are not detailed in the provided search results, the broader applications of 1,3,4-oxadiazole derivatives in scientific research can provide insight.

Scientific Research Applications

Anticancer and Antiviral Agents:

  • Pyrimidine-1,3,4-oxadiazole conjugated hybrid molecules have been synthesized and studied as potential anticancer and antiviral agents .
  • In one study, a series of these compounds were evaluated for cytotoxic activity against fibrosarcoma, breast, and lung carcinoma cell lines. One compound, 5e , showed significant growth inhibition, particularly against fibrosarcoma .
  • Other 1,3,4-oxadiazole compounds have demonstrated cytotoxicity against colon and breast adenocarcinoma cell lines, inducing cell cycle arrest and apoptosis .
  • However, the tested compounds did not show activity against SARS-CoV-2 .

Treatment of Tauopathies:

  • 5-methyl-1,3,4-oxadiazol-2-yl compounds are being explored for the treatment of Alzheimer's disease, progressive supranuclear palsy (PSP), and other tauopathies .
  • These diseases involve tau-mediated neurodegeneration, with the oligomerization of the microtubule-associated protein tau into neurofibrillary tangles being a key pathological feature .
  • The severity of Alzheimer's disease has been found to correlate with the number of neurofibrillary tangles in the brain, suggesting a key role of tau in neuronal dysfunction and neurodegeneration .

Other potential applications:

  • 1,3,4-oxadiazole derivatives have been investigated for their thymidine phosphorylase inhibitory action .
  • Certain 1,3,4-oxadiazoles have shown promising growth percent inhibition against various cancer cell lines .
  • Some 1,3,4-oxadiazole derivatives can induce apoptosis .

Mechanism of Action

The mechanism of action of [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Key Physical and Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents References
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol (Target) C10H10N2O2 ~190.2* Not reported 3-Methylphenyl, -CH2OH Inferred
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C16H17N5O2S2 375.47 134–136 Thiazole, sulfanyl, propanamide
2-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline C20H13N3OS 343.40 Not reported Thienoquinoline, 3-methylphenyl
[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol C10H8ClNO2 209.63 Not reported 3-Chlorophenyl, -CH2OH
5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol C9H7N3OS 205.24 Not reported 3-Methylphenyl, -SH
{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol C19H20N2O2 308.37 Not reported 4-tert-Butylphenyl, -CH2OH

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects: The hydroxymethyl (-CH2OH) group in the target compound enhances hydrophilicity compared to analogs with hydrophobic substituents (e.g., tert-butyl or thienoquinoline ).

Spectral Data Comparison

Infrared (IR) Spectroscopy :

  • Target Compound : Expected O-H stretch (~3200–3600 cm⁻¹) and C=N/C-O stretches (1600–1500 cm⁻¹) characteristic of oxadiazoles.
  • Analog 10c (from ): Shows O-H/N-H stretches at 3434 cm⁻¹ and C=N/C-O peaks at 1623 cm⁻¹ .
  • Compound 7c (from ): Sulfonyl (S=O) stretch at ~1170 cm⁻¹ and N-H (thiazole) at ~3250 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) :

  • Target Compound : Anticipated signals: δ 2.4 ppm (3H, -CH3), δ 4.7 ppm (2H, -CH2OH), and aromatic protons at δ 7.2–7.8 ppm.
  • Compound 7c : Aromatic protons at δ 6.8–7.5 ppm and -CH2- protons at δ 3.2–4.1 ppm .

Biological Activity

[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol is a compound that belongs to the class of oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on recent research findings.

The molecular formula of [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol is C10H10N2O2C_{10}H_{10}N_2O_2 with a molecular weight of 190.20 g/mol. The compound features an oxadiazole ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC10H10N2O2C_{10}H_{10}N_2O_2
Molecular Weight190.20 g/mol
IUPAC Name[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study highlighted that various derivatives of oxadiazoles showed broad-spectrum activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . Specifically, [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol was found to inhibit the growth of these pathogens effectively.

Minimum Inhibitory Concentrations (MICs):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives have been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival. For instance, molecular docking studies have shown that [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol interacts with key proteins involved in cancer cell signaling pathways .

Case Study:
In a study focusing on the anticancer effects of oxadiazole derivatives, [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol exhibited promising results against human breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity at low concentrations.

Neuroprotective Activity

Recent investigations have also pointed to the neuroprotective effects of oxadiazole compounds. Specifically, [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol has been evaluated for its potential in treating neurodegenerative disorders such as Alzheimer's disease. The compound has shown promise in inhibiting tau protein aggregation, a hallmark of Alzheimer's pathology .

Mechanism of Action:
The neuroprotective effects may be attributed to the compound's ability to modulate neuroinflammatory responses and enhance neuronal survival under stress conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazide intermediates. For example:

Hydrazide formation : React 3-methylbenzoic acid derivatives with hydrazine hydrate under reflux (70–80°C, 4–6 hours) .

Cyclization : Treat the hydrazide with cyanogen bromide (BrCN) in methanol to form the 1,3,4-oxadiazole ring .

Functionalization : Introduce the methanol group via nucleophilic substitution (e.g., using KOH in DMF) .

  • Purification : Recrystallization from methanol yields high-purity crystals, as demonstrated by single-crystal X-ray diffraction (XRD) data with R-factors ≤ 0.049 .

Q. How is the molecular structure of [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol characterized?

  • Methodological Answer :

  • XRD Analysis : Crystal structures of analogous compounds (e.g., {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol) reveal near-planar oxadiazole rings (dihedral angles < 6° with adjacent phenyl groups) . Hydrogen bonding (O–H⋯N) stabilizes crystal packing .
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substitution patterns. For example, the methanol proton typically appears as a singlet at δ ~4.8 ppm, while oxadiazole carbons resonate at δ 165–170 ppm in 13C^{13}C-NMR .

Q. What role does the 1,3,4-oxadiazole moiety play in biological activity?

  • Methodological Answer : The oxadiazole ring enhances electron transport and stability, making it a scaffold for bioactive compounds. For example:

  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., –Cl) on phenyl rings show improved MIC values (e.g., 6.25 µg/mL against S. aureus) .
  • Anticancer potential : Analogous compounds exhibit GI₅₀ values < 10 µM in CCRF-CEM leukemia cells via apoptosis induction .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity while addressing contradictory data?

  • Methodological Answer :

  • Assay selection : Use standardized protocols (e.g., agar well diffusion for antibacterial activity , MTT assays for cytotoxicity ).
  • Data normalization : Control for solvent effects (e.g., DMSO ≤ 0.1% v/v) and replicate experiments (n ≥ 3).
  • Case study : Discrepancies in IC₅₀ values (e.g., 15.14 µM for antioxidant activity vs. 68.89% GI for cytotoxicity ) may arise from assay-specific sensitivity. Cross-validate using orthogonal methods (e.g., ROS scavenging assays vs. colony formation tests).

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonyl or amino) at the phenyl or methanol positions .
  • Co-crystallization : Use co-solvents like PEG-400 or cyclodextrins to enhance aqueous solubility .
  • In silico modeling : Predict logP and solubility via tools like SwissADME. For example, methyl-substituted oxadiazoles often have logP ~2.5, favoring membrane permeability .

Q. How can computational methods guide the design of [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol derivatives with enhanced target binding?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., CB1 receptors). For example, tert-butyl groups on oxadiazoles improve hydrophobic interactions (ΔG ~-9.5 kcal/mol) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with activity. Electron-withdrawing groups on phenyl rings enhance antimicrobial potency (R² > 0.85 in QSAR models) .

Q. What crystallographic techniques resolve challenges in analyzing hydrogen-bonding networks?

  • Methodological Answer :

  • High-resolution XRD : Collect data at low temperatures (e.g., 185 K) to reduce thermal motion artifacts .
  • Hydrogen bond analysis : Refine O–H⋯N interactions using SHELXL, with bond lengths ~1.8–2.1 Å and angles ~160–170° .
  • Comparison to analogs : Contrast packing motifs with non-methylated derivatives (e.g., 4-methoxyphenyl variants ) to identify steric effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol

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